2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol
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Overview
Description
2,2’-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is a chemical compound with the molecular formula C12H10Cl2O2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2,2’ positions and two hydroxyl groups are added at the 2,3 positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms. The resulting dichlorobiphenyl is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or osmium tetroxide to introduce the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol can be scaled up by optimizing the reaction conditions. Continuous flow reactors and the use of more efficient catalysts can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of biphenyl or dihydrobiphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2,2’-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity to various targets. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dichlorobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydroxybiphenyl: Lacks the chlorine atoms, affecting its binding properties and reactivity.
2,2’,3,3’-Tetrachlorobiphenyl: Contains additional chlorine atoms, which can alter its chemical and biological properties.
Uniqueness
2,2’-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61930-22-1 |
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Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
1-chloro-6-(2-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H10Cl2O2/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9,14)16/h1-7,11,15-16H |
InChI Key |
MNOFHWOKRXIOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(C2(O)Cl)O)Cl |
Origin of Product |
United States |
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